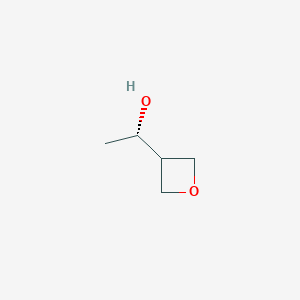

(1S)-1-(oxetan-3-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(oxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 1s 1 Oxetan 3 Yl Ethanol and Analogous Chiral Oxetanyl Alcohols

Asymmetric Catalysis Approaches

Asymmetric catalysis provides the most elegant and atom-economical routes to enantiomerically pure compounds. For the synthesis of chiral oxetanyl alcohols, methodologies leveraging the inherent reactivity of the oxetane (B1205548) ring or building the chiral center before or during the ring's formation have been developed. These can be broadly categorized into organocatalytic and metal-catalyzed transformations.

Organocatalytic Enantioselective Desymmetrization of Oxetanes

Organocatalytic enantioselective desymmetrization of prochiral or meso oxetanes is a powerful strategy for creating complex chiral molecules. nih.gov This approach utilizes small organic molecules as catalysts to facilitate the ring-opening of a symmetrically substituted oxetane with a nucleophile, leading to an enantiomerically enriched product. Chiral phosphoric acids (CPAs) have emerged as particularly effective Brønsted acid catalysts in this domain. nih.gov

The general mechanism involves the activation of the oxetane's ether oxygen by the chiral Brønsted acid through hydrogen bonding, which increases the ring's electrophilicity and facilitates nucleophilic attack. The chiral environment provided by the catalyst directs the nucleophile to one of the two enantiotopic methylene (B1212753) groups, resulting in high enantioselectivity. nih.govacs.org

While many reported examples are intramolecular, leading to the formation of larger heterocyclic systems, they firmly establish the principle of this catalytic approach. For instance, the Sun group has demonstrated the highly efficient and enantioselective desymmetrization of 3,3-disubstituted oxetanes bearing a tethered alcohol nucleophile. Using a SPINOL-derived chiral phosphoric acid, they synthesized chiral 1,4-dioxanes bearing a quaternary stereocenter with excellent yields and enantioselectivities. nih.govnih.gov

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| 3-Aryl-3-(2-hydroxyethoxy)methyl oxetane | (R)-SPINOL-CPA | Chiral 1,4-Dioxane | up to 99 | up to 99.5:0.5 | nih.govnih.gov |

| 3-(2-Aminophenyl)aminomethyl oxetane | (R)-TRIP-CPA | Chiral 3,4-dihydro-2H-1,4-benzoxazine | up to 99 | up to 99% ee | organic-chemistry.orgacs.org |

These methodologies showcase the potential for CPA-catalyzed systems to control stereochemistry in oxetane ring-opening reactions, a principle that could be extended to intermolecular reactions with suitable carbon or hydride nucleophiles to access chiral alcohols.

Chiral Brønsted Acid Catalysis for Oxetane Derivatization

Chiral Brønsted acid catalysis is a cornerstone of modern asymmetric synthesis, and its application to oxetane chemistry provides a powerful tool for creating chiral building blocks. rsc.org This strategy relies on the activation of the oxetane ring towards nucleophilic attack, with the chirality of the catalyst dictating the stereochemical outcome. As discussed previously, chiral phosphoric acids are a preeminent class of catalysts for these transformations. nih.govnih.gov

The activation mechanism involves protonation or hydrogen bonding to the oxetane oxygen, which lowers the LUMO of the C-O bonds and facilitates ring opening. researchgate.net In an enantioselective reaction, the chiral catalyst and the substrate form a transient diastereomeric complex, where one of the electrophilic carbons of the oxetane is preferentially attacked by a nucleophile.

Research in this area has yielded highly selective methods for intramolecular cyclizations. For example, the enantioselective synthesis of chiral 1,4-benzoxazepines was achieved through the desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived CPA, affording products in high yields and up to 94% ee. nih.gov Beyond intramolecular reactions, Sun and co-workers developed a catalytic enantioselective ring-opening of 3-substituted oxetanes using 2-mercaptobenzothiazoles as external sulfur nucleophiles. acs.org This intermolecular process, catalyzed by a CPA, generated products with tertiary or quaternary chiral centers in excellent enantioselectivities (71–99% ee). acs.org This demonstrates the viability of using external nucleophiles in this catalytic system, opening a pathway for derivatization to chiral alcohols.

Metal-Catalyzed Asymmetric Transformations

Copper-catalyzed asymmetric propargylic substitution has become a robust method for synthesizing chiral propargylic compounds. researchgate.net This methodology can be hypothetically extended to alkynyl oxetane substrates to produce chiral amines that are structural analogues of oxetanyl alcohols. The reaction typically involves a propargylic electrophile (such as an acetate (B1210297) or phosphate) reacting with a nucleophile in the presence of a copper(I) salt and a chiral ligand.

The proposed application to an oxetane-containing substrate would start with a molecule like (oxetan-3-yl)ethynylmethanol, which would be converted to a suitable propargylic ester. Reaction with an amine nucleophile, catalyzed by a Cu(I)/chiral ligand complex (e.g., those derived from PyBox or P,N,N-ligands), would generate a chiral propargylic amine. researchgate.netresearchgate.net The stereochemistry is controlled by the chiral ligand, which forms an asymmetric environment around the copper center, leading to an enantioselective attack on the propargylic system. While specific examples utilizing an alkynyl oxetane substrate are not prominently reported, the broad scope of copper-catalyzed propargylic substitutions suggests its feasibility for creating chiral oxetane-containing amines, which are valuable building blocks in their own right. researchgate.net

A highly practical route to chiral oxetanyl alcohols begins with the synthesis of a chiral precursor, oxetan-3-one. A powerful method for this transformation is the gold-catalyzed intramolecular oxidation and cyclization of propargylic alcohols. organic-chemistry.orgnih.gov This reaction provides a direct, one-step synthesis of various oxetan-3-ones from readily available starting materials, avoiding the use of hazardous reagents like diazo ketones. nih.gov

The reaction is believed to proceed via the formation of a reactive α-oxo gold carbene intermediate. organic-chemistry.org This intermediate is generated from the propargylic alcohol in the presence of a gold catalyst and an oxidant, and it subsequently undergoes an intramolecular C-H insertion or cyclization to form the strained four-membered oxetan-3-one ring. nih.gov A key advantage of this method is its stereochemical fidelity; enantiomerically enriched propargylic alcohols can be converted to the corresponding chiral oxetan-3-ones with no significant loss of enantiomeric purity. nih.gov

| Propargylic Alcohol Substrate | Gold Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | Oxetan-3-one | 71 | organic-chemistry.org |

| 1-Cyclohexylprop-2-yn-1-ol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | 2-Cyclohexyloxetan-3-one | 81 | nih.gov |

| (S)-1-Phenylprop-2-yn-1-ol (80% ee) | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | (S)-2-Phenyloxetan-3-one (81% ee) | 78 | nih.gov |

Once the chiral oxetan-3-one is synthesized, it can serve as a precursor to (1S)-1-(oxetan-3-yl)ethanol. This would involve a two-step sequence: first, a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, followed by oxidation to the ketone 1-(oxetan-3-yl)ethan-1-one. The final step would be the stereoselective reduction of this ketone.

The work of Masakatsu Shibasaki has profoundly influenced the field of asymmetric catalysis. While a specific method for the direct synthesis of this compound may not be explicitly named, the principles and catalysts developed by his group are highly applicable. One of the most relevant methodologies is the Corey-Bakshi-Shibasaki (CBS) reduction, a widely used and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgnih.gov

This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with borane (B79455) (the stoichiometric reductant) and the ketone substrate. wikipedia.orgnih.gov This ternary complex arranges the ketone in a sterically defined manner, forcing the hydride to be delivered to one specific face of the carbonyl group, thus leading to a highly enantioenriched alcohol product. wikipedia.org

To synthesize this compound, one would use the prochiral ketone, 1-(oxetan-3-yl)ethan-1-one, as the substrate. The choice of the (S)- or (R)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol. This method is known for its high enantioselectivities (often >95% ee) and predictable stereochemical outcome across a broad range of substrates. nih.gov The CBS reduction represents a robust and well-established final step to access the target molecule from its corresponding ketone.

Biocatalytic Strategies

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov For the preparation of this compound and related chiral oxetanyl alcohols, enzymatic methods, particularly those involving halohydrin dehalogenases, have shown significant promise. nih.govresearchgate.net

Halohydrin Dehalogenase-Mediated Stereoselective Kinetic Resolution

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov Their application has been extended to the kinetic resolution of racemic mixtures of chiral oxetanyl alcohols. This process involves the selective transformation of one enantiomer, allowing for the separation of the desired enantiomer.

A notable example is the use of HHDH for the stereoselective kinetic resolution of chiral oxetanes. nih.gov The enzyme selectively catalyzes the ring-opening of one enantiomer of the oxetane, leaving the other enantiomer in high enantiomeric excess. This strategy has been successfully applied to a range of oxetane substrates, demonstrating its broad applicability. nih.gov

Key findings from studies on HHDH-mediated kinetic resolution are summarized in the table below:

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Enantioselectivity (E-value) | Reference |

| Engineered HheC | Racemic Chiral Oxetanes | (R)- and (S)-configured products | >99% | >200 | nih.gov |

This biocatalytic platform provides efficient access to both enantiomers of chiral oxetanes and 1,3-disubstituted alcohols, which are valuable building blocks for pharmaceuticals. nih.gov

Enzyme Engineering for Enhanced Enantioselectivity

To improve the efficiency and selectivity of biocatalytic processes, enzyme engineering has become an indispensable tool. nih.gov In the context of HHDHs, protein engineering has been employed to enhance their activity, stability, and, most importantly, enantioselectivity. nih.govacs.org

Systematic studies on the mutation of conserved sequence motifs in HHDHs have led to the identification of key residues that influence the enzyme's catalytic properties. nih.gov For instance, the engineering of HheC from Agrobacterium radiobacter AD1 has yielded variants with significantly improved performance in the kinetic resolution of chiral oxetanes. nih.gov

One study highlighted that targeted mutagenesis of conserved residues within the active site can drastically alter the enzyme's characteristics. For example, the variant HheC F12Y exhibited a 5-fold increase in specific activity and enhanced enantioselectivity in various reactions. nih.gov These engineered enzymes are capable of catalyzing the dehalogenation of γ-haloalcohols and the ring-opening of oxetanes to produce both (R)- and (S)-configured products with high stereoselectivity. nih.gov

The following table illustrates the impact of enzyme engineering on HHDH performance:

| Enzyme Variant | Mutation | Improvement | Application | Reference |

| HheC M1-M3 | Specific mutations | Enhanced dehalogenation of γ-haloalcohols | Synthesis of chiral oxetanes | nih.gov |

| HheC M4-M5 | Specific mutations | Enhanced ring-opening of oxetanes | Access to chiral 1,3-disubstituted alcohols | nih.gov |

| HheC F12Y | Phenylalanine to Tyrosine at position 12 | Increased specific activity and enantioselectivity | Epoxide ring opening and dehalogenation | nih.gov |

Substrate-Controlled Stereoselective Syntheses

Substrate-controlled methods rely on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. These approaches are fundamental in asymmetric synthesis and have been applied to the preparation of chiral oxetanyl alcohols.

Chiral Auxiliary-Based Methodologies (e.g., SAMP/RAMP Hydrazone Methodology)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. The SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.orgmit.edu This method utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries. wikipedia.org

The process involves the formation of a hydrazone between the carbonyl compound and the chiral auxiliary. wikipedia.org Deprotonation of the hydrazone with a strong base, such as lithium diisopropylamide (LDA), forms a chiral azaenolate, which then reacts with an electrophile. wikipedia.org Subsequent removal of the auxiliary regenerates the carbonyl group, now with a newly formed chiral center. wikipedia.org While direct application to this compound is not extensively documented in the provided search results, the principle can be applied to an appropriate oxetanyl ketone precursor to introduce the desired stereocenter.

Ring Contraction Reactions from Chiral Precursors (e.g., α-hydroxy-γ-lactones)

The synthesis of oxetanes can be achieved through the ring contraction of five-membered ring precursors. nih.govbeilstein-journals.orgbeilstein-journals.org A well-established method involves the treatment of α-triflates of γ-lactones with a base, such as potassium carbonate, in methanol (B129727). nih.gov This reaction proceeds via an initial alcoholysis of the lactone followed by an intramolecular Williamson etherification to form the oxetane ring. nih.govbeilstein-journals.orgbeilstein-journals.org

This methodology has been effectively used for the synthesis of oxetane-2-carboxylic esters, which are valuable precursors for more complex molecules like oxetane nucleosides. nih.govbeilstein-journals.orgnih.gov The stereochemistry of the resulting oxetane is controlled by the stereocenters present in the starting chiral γ-lactone.

Enantioselective Reduction of Precursor Ketones or Haloketones Followed by Cyclization

An important strategy for the synthesis of chiral alcohols is the enantioselective reduction of prochiral ketones. wikipedia.org This approach can be applied to the synthesis of chiral oxetanyl alcohols by reducing a suitable precursor ketone, followed by a cyclization step to form the oxetane ring.

One reported method involves the enantioselective reduction of β-halo ketones using a chiral reducing agent. acs.org The resulting chiral halohydrin can then undergo an intramolecular Williamson etherification upon treatment with a base to yield the enantioenriched oxetane. acs.org For example, enantiomeric excesses of 79–89% have been achieved in the synthesis of 2-aryl-substituted oxetanes using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand. acs.org This two-step sequence provides a versatile route to chiral oxetanes from readily available starting materials.

| Precursor | Key Transformation | Chiral Product | Reference |

| β-Halo ketone | Enantioselective reduction followed by cyclization | Enantioenriched 2-substituted oxetane | acs.org |

This methodology underscores the power of combining enantioselective catalysis with classic cyclization strategies to access stereochemically defined cyclic ethers.

Intramolecular Cyclization Approaches

The formation of the strained four-membered oxetane ring via intramolecular cyclization presents a significant synthetic challenge due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Consequently, these reactions often require highly activated substrates with good leaving groups to achieve viable yields. acs.org

The most common strategy for constructing an oxetane ring is through intramolecular C-O bond formation, typically via a Williamson etherification pathway. nih.gov This involves the cyclization of a substrate containing an alcohol and a leaving group in a 1,3-relationship. nih.gov

Key approaches include:

Cyclization of 1,3-diols: A mono-tosylate or mesylate derivative of a 1,3-diol can serve as a precursor for nucleophilic substitution to form the oxetane ring. researchgate.net Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes starting from syn- and anti-1,3-diols. acs.org The diols were selectively converted to acetoxybromides, which then underwent cyclization under basic conditions. acs.org

From Halohydrins: The direct cyclization of 1,3-halohydrins under basic conditions is a straightforward method for forming the C-O bond to yield the oxetane ring.

Radical-based methods: A modern approach combines alcohol C–H functionalization with Williamson etherification. beilstein-journals.org This method generates a radical at the α-position to the alcohol, which then adds to a suitable alkene. The resulting intermediate possesses a leaving group that facilitates an in situ 4-exo-tet SN2 cyclization to form the oxetane. nih.gov

Table 1: Examples of C-O Bond Forming Cyclization for Oxetane Synthesis

| Precursor Type | Key Reagents/Conditions | Product | Key Feature |

| syn-1,3-diol | 1. Orthoester formation 2. Acetyl bromide 3. Base | trans-2,4-Disubstituted oxetane | Stereocontrolled synthesis with inversion of stereochemistry. acs.org |

| anti-1,3-diol | 1. Orthoester formation 2. Acetyl bromide 3. Base | cis-2,4-Disubstituted oxetane | Stereocontrolled synthesis with inversion of stereochemistry. acs.org |

| Secondary Alcohol | 1. H-atom transfer (HAT) 2. Radical addition to alkene 3. Base-promoted SN2 cyclization | Substituted Oxetane | Avoids multi-step preparation of precursors. nih.govbeilstein-journals.org |

While less common, the formation of the oxetane ring can be achieved through intramolecular C-C bond formation. beilstein-journals.org This strategy typically involves the cyclization of a pre-formed ether. A notable example is the stereoselective synthesis of highly substituted oxetanes via an intramolecular Michael addition. semanticscholar.org In this approach, an allyl or benzyl (B1604629) anion generated from a vinylogous urethane (B1682113) derivative attacks an internal Michael acceptor, leading to the formation of the four-membered ring. semanticscholar.org

More recent strategies have explored radical-based methods. For instance, ketyl radicals have been used in a Giese addition/Williamson etherification sequence to construct the oxetane ring. beilstein-journals.org

The thermodynamic driving force provided by the relief of ring strain makes the intramolecular opening of three-membered rings, such as epoxides (oxiranes), a viable strategy for oxetane synthesis. beilstein-journals.org This approach involves the rearrangement of a chiral epoxy alcohol.

The key step is the intramolecular cyclization of a 3,4-epoxy-alcohol, where the hydroxyl group acts as an internal nucleophile, attacking one of the epoxide carbons to form the four-membered oxetane ring. rsc.org The regioselectivity of the epoxide opening is crucial for the successful formation of the oxetane rather than a competing tetrahydrofuran (B95107) ring. Treatment of 1-(βγ-epoxypropyl)cyclohexan-1-ol with a base in aqueous dimethyl sulfoxide (B87167) (Me₂SO) yields the corresponding spiro-oxetane as the primary product. rsc.org

This strategy was employed in the synthesis of oxetin, a biologically active natural product. The synthesis began with a regio- and stereoselective ring opening of an epoxide with sodium azide, followed by selective tosylation of the primary alcohol and subsequent Williamson etherification to furnish the oxetane ring. acs.org

Table 2: Synthesis of Oxetanes from Chiral Oxirane Derivatives

| Precursor | Key Steps | Product | Significance |

| 3,4-Epoxy-alcohol | Base-catalyzed intramolecular cyclization | Substituted Oxetane | Utilizes ring strain of epoxide for thermodynamic advantage. rsc.org |

| Chiral Epoxide | 1. Regioselective ring-opening (e.g., with NaN₃) 2. Selective tosylation of primary alcohol 3. Base-promoted cyclization (Williamson etherification) | Chiral Oxetane (e.g., Oxetin) | Demonstrates a multi-step, stereocontrolled route to functionalized chiral oxetanes. acs.org |

Photochemical Methods for Oxetane Ring Construction (e.g., Paternò-Büchi Cycloaddition)

The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes. nih.govwikipedia.org It involves a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state. nih.govorganic-chemistry.org This reaction was first reported by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi. wikipedia.orgcambridgescholars.com

The mechanism typically proceeds after a carbonyl compound is photoexcited to a singlet or triplet state. organic-chemistry.org The reaction of a triplet-excited carbonyl compound with an alkene involves a biradical intermediate. nih.govcambridgescholars.com The stereochemical outcome of the reaction can often be explained by the conformation and stability of this intermediate. nih.gov

High regioselectivity can be achieved, particularly in reactions involving electron-rich alkenes like enol ethers. nih.gov For example, the reaction between benzaldehyde (B42025) and 2-methyl-2-butene (B146552) results in a mixture of structural isomers. wikipedia.org The stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the use of chiral auxiliaries or performing the reaction in organized media. rsc.org

While the reaction traditionally requires high-energy UV light, recent advancements have enabled visible-light-mediated Paternò-Büchi reactions. chemrxiv.org These methods rely on the use of a photocatalyst that absorbs visible light and transfers energy to the carbonyl substrate, promoting it to the required triplet state. chemrxiv.org This modification enhances the safety, scalability, and applicability of the reaction. chemrxiv.org

Table 3: Key Aspects of the Paternò-Büchi Reaction

| Feature | Description | Example |

| Reactants | An excited-state carbonyl compound and a ground-state alkene. wikipedia.org | Benzaldehyde and 2-methyl-2-butene. wikipedia.org |

| Product | An oxetane ring. organic-chemistry.org | 2,2,3-trimethyl-3-phenyloxetane and 2,2,3-trimethyl-4-phenyloxetane. cambridgescholars.com |

| Mechanism | [2+2] photocycloaddition, often proceeding through a biradical intermediate from a triplet excited state. nih.govorganic-chemistry.org | The reaction between benzophenone (B1666685) and an electron-rich alkene has been studied via laser flash photolysis. nih.gov |

| Activation | Traditionally UV light; modern methods use visible light with a photocatalyst. chemrxiv.org | An iridium-based photocatalyst can be used for triplet energy transfer. chemrxiv.org |

| Stereochemistry | Can be highly stereoselective depending on substrates and conditions. rsc.org | The reaction of substituted pyruvates with 1,3-dioxole (B15492876) yields the endo isomer. nih.gov |

Reaction Mechanisms and Chemical Transformations of 1s 1 Oxetan 3 Yl Ethanol and Its Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to cleavage under various conditions. beilstein-journals.org This reactivity is a cornerstone of the synthetic utility of (1S)-1-(oxetan-3-yl)ethanol derivatives, providing access to a diverse array of functionalized acyclic structures. Ring-opening can be initiated by nucleophiles or promoted by acids, with the regioselectivity and stereoselectivity of the reaction being critical considerations.

Nucleophilic Ring-Opening Pathways

The ring-opening of oxetanes can be achieved with a variety of nucleophiles, a reaction that is often facilitated by the use of Lewis or Brønsted acids to activate the oxetane ring. researchgate.net Strong nucleophiles, however, can directly attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn The regioselectivity of these reactions is primarily governed by steric and electronic effects. magtech.com.cn

In the context of derivatives of this compound, nucleophilic attack generally occurs at the less substituted C2 or C4 positions of the oxetane ring, leading to the formation of 1,3-di-substituted propanol (B110389) derivatives. The presence of the C3 substituent influences the accessibility of the ring carbons to the incoming nucleophile.

Table 1: Examples of Nucleophilic Ring-Opening of Oxetane Derivatives

| Nucleophile | Product Type | Reference |

|---|---|---|

| Grignard Reagents (e.g., PhMgBr, BnMgCl) | γ-Alkoxy alcohols | acs.org |

| Organolithium Reagents (e.g., PhLi, n-BuLi) | γ-Alkoxy alcohols | acs.org |

| Amines | 3-Amino-1-propanol derivatives | utexas.edu |

| Thiols | 3-Thio-1-propanol derivatives | beilstein-journals.org |

This table is for illustrative purposes and the reactivity of specific this compound derivatives may vary.

Research has shown that organometallic reagents like Grignard and organolithium compounds can effectively open the oxetane ring, affording γ-alkoxy alcohols in moderate to good yields. acs.org Similarly, amines and thiols can serve as nucleophiles, leading to the corresponding amino and thio derivatives. beilstein-journals.orgutexas.edu The use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a solid base has been reported for the regioselective ring-opening of functionalized oxetanes. researchgate.net

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis significantly facilitates the ring-opening of oxetanes by protonating the ring oxygen, thereby activating the ring towards nucleophilic attack. beilstein-journals.orgresearchgate.net Both Brønsted and Lewis acids can be employed for this purpose. acs.orgnih.gov The mechanism typically involves the formation of an oxonium ion intermediate, which is then attacked by a nucleophile. nih.gov

In the case of this compound derivatives, the acid-catalyzed ring-opening can proceed via two main pathways, depending on the reaction conditions and the nature of the nucleophile. The reaction can lead to the formation of a carbocation at the more substituted C3 position if the substituents can stabilize the positive charge. However, an SN2-type attack at the less hindered C2 or C4 positions is more common. magtech.com.cn

For instance, the reaction of 3-aryloxetan-3-ols with a Brønsted acid catalyst like Tf₂NH can lead to the formation of an oxetane carbocation, which then reacts with a diol to form 1,4-dioxanes. nih.gov This process involves both selective activation of the oxetanol and subsequent intramolecular ring-opening of the oxetane. nih.gov Lewis acids such as In(OTf)₃ have also been used to catalyze the reaction of oxetanols with phenols, resulting in the formation of dihydrobenzofurans through a Friedel-Crafts reaction followed by ring-opening. nih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of oxetane ring-opening is a crucial aspect, determining the final product structure. In nucleophilic ring-opening reactions under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon atom (C2 or C4) via an SN2 mechanism. researchgate.netmagtech.com.cn This is often referred to as steric control.

Under acidic conditions, the regioselectivity can be more complex. If the substituents on the oxetane ring can stabilize a positive charge, the reaction may proceed through a carbocation-like transition state, leading to attack at the more substituted carbon (electronic control). magtech.com.cn For derivatives of this compound, the presence of the hydroxyl group and its potential to direct incoming reagents can also influence regioselectivity.

Stereoselectivity is another important consideration, particularly for chiral molecules like this compound. Ring-opening reactions proceeding through an SN2 mechanism typically result in an inversion of configuration at the attacked stereocenter. However, reactions involving carbocation intermediates may lead to racemization or a mixture of stereoisomers. The stereochemical outcome of the ring-opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions has been shown to proceed with high syn stereoselectivity. acs.org The development of catalytic asymmetric nucleophilic openings of 3-substituted oxetanes using chiral Brønsted acids has enabled the synthesis of highly functionalized chiral building blocks. rsc.org

Ring-Expansion and Ring-Contraction Reactions of Oxetane Derivatives

While ring-opening is a common transformation, oxetane derivatives can also undergo ring-expansion and ring-contraction reactions under specific conditions. These reactions provide pathways to other heterocyclic systems.

Ring expansion of oxetanes to tetrahydrofurans has been observed, for instance, when an oxetane is treated with a large excess of a sulfonium (B1226848) ylide at elevated temperatures. nih.gov

Ring contraction is a less common but valuable method for synthesizing oxetanes from larger rings. nih.gov For example, the treatment of γ-lactones bearing a leaving group at the α-position with a base like potassium carbonate in methanol (B129727) can lead to the formation of oxetane-2-carboxylates. beilstein-journals.orgchimia.chnih.gov This reaction proceeds via an initial ring-opening of the lactone followed by an intramolecular Williamson etherification. beilstein-journals.orgnih.gov The stereochemistry of the starting lactone influences the stereochemical outcome of the resulting oxetane. nih.gov A photochemical ring contraction of 2,5-dihydrofurans with diazo compounds has also been reported to yield functionalized 3-vinyloxetanes. rsc.org

Functional Group Interconversions at the Carbinol Center

The secondary alcohol of this compound is a key site for functional group interconversions, allowing for the synthesis of a wide range of derivatives. Standard transformations such as oxidation, esterification, and etherification can be performed at this center.

Oxidation of the secondary alcohol to the corresponding ketone, 3-acetyloxetane, can be achieved using various oxidizing agents. This ketone is a valuable intermediate for further functionalization.

Esterification and etherification of the hydroxyl group are common reactions to introduce a variety of substituents. For example, the reaction of 3-aryloxetan-3-ols with alcohols in the presence of a Brønsted acid catalyst can selectively form ethers while keeping the oxetane ring intact. rsc.org These transformations are crucial for modifying the physicochemical properties of the parent molecule.

Derivatization and Functionalization of the Oxetane Ring

Beyond transformations involving the carbinol center, the oxetane ring itself can be further derivatized and functionalized, often starting from precursors like oxetan-3-one. nih.govorganic-chemistry.org The synthesis of 3,3-disubstituted oxetanes has garnered significant interest in medicinal chemistry. acs.orgchemrxiv.org

Starting from oxetan-3-one, a variety of functional groups can be introduced at the C3 position. For instance, the Strecker synthesis can be employed to introduce a cyano and an amino group, opening pathways to oxetane amino acids. chemrxiv.org The Horner-Wadsworth-Emmons reaction can convert oxetan-3-one into α,β-unsaturated esters, which are versatile intermediates for further reactions like Michael additions. chemrxiv.org

Furthermore, the synthesis of spirocyclic oxetanes has been extensively studied, often utilizing Williamson etherification. acs.org The development of modular routes to 3,3-disubstituted oxetanes, for example, via the derivatization of oxetanyl trichloroacetimidates, has expanded the synthetic accessibility of these compounds. beilstein-journals.org These derivatization strategies highlight the versatility of the oxetane core as a scaffold for constructing complex molecules. beilstein-journals.orgnih.gov

C-2 Functionalization of Oxetanes

While functionalization at the C-3 position of the oxetane ring is common, derivatization at the C-2 position presents distinct challenges and opportunities. acs.orgacs.org Methodologies for C-2 functionalization often aim to introduce substituents while preserving the integrity of the strained ether ring.

Recent research has demonstrated radical functionalization at the C-2 position of oxetane itself. One such method involves a decatungstate photocatalyst, which activates the C-H bond at the 2-position, allowing for addition to electron-poor olefins. acs.org Another strategy involves the synthesis of 2-sulfonyl oxetanes. This is achieved by the cyclization of precursors like aryl sulfones, where a carbanion stabilized by the sulfone group facilitates the ring closure. acs.org These 2-sulfonyl oxetanes can be further derivatized through deprotonation on the ring, aided by the activating sulfonyl group. acs.org

A two-step approach has also been developed for accessing 2,2-disubstituted oxetanes. This involves a rhodium acetate-catalyzed O-H insertion between an alcohol and a diazo compound, followed by a base-mediated cyclization to form the C-C bond of the oxetane ring. acs.orgthieme-connect.com Furthermore, direct C-H functionalization methods are emerging, providing novel synthetic disconnections to access oxetanes from simple alcohol substrates. nih.gov These methods can introduce alkyl or aryl substituents at the α-position (C-2) of the oxetane ring. nih.govacs.org

Table 1: Selected Methods for C-2 Functionalization of Oxetanes

| Method | Description | Key Features |

|---|---|---|

| Radical C-H Activation | Photocatalytic activation of the C-2 C-H bond for addition to olefins. acs.org | Maintains the oxetane ring; targets the less-substituted C-2 position. |

| Sulfone-Mediated Cyclization | Cyclization of aryl sulfone precursors to form 2-sulfonyl oxetanes. acs.org | The sulfonyl group activates the ring for further derivatization. |

| Rhodium-Catalyzed O-H Insertion | Two-step sequence involving O-H insertion and subsequent C-C bond-forming cyclization. acs.orgthieme-connect.com | Accesses 2,2-disubstituted oxetanes. |

Substitution Reactions on Oxetanyl Moieties

Nucleophilic substitution reactions are a cornerstone for modifying the oxetane scaffold, particularly at the C-3 position. Oxetan-3-ols and oxetanes bearing a leaving group at the 3-position are common building blocks for these transformations. acs.orgnih.gov

The stability of the oxetane ring during substitution is influenced by its substitution pattern; 3,3-disubstituted oxetanes are generally more stable as the substituents can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov A versatile method for the functionalization of 3-substituted oxetanols involves their conversion to bench-stable trichloroacetimidate (B1259523) reagents. thieme-connect.com These intermediates can be activated by a Lewis acid, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), to react with a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles. thieme-connect.com Mechanistic studies suggest the reaction proceeds through a carbenium ion intermediate, likely stabilized by anchimeric assistance from the oxetane oxygen atom. thieme-connect.com

This approach has been successfully applied to various nucleophiles, as detailed in the table below.

Table 2: Copper-Catalyzed Substitution of 3-Oxetanyl Trichloroacetimidates

| Nucleophile Type | Examples | Conditions |

|---|---|---|

| N-Nucleophiles | Anilines, alkyl amines | Cu(OTf)₂, CH₂Cl₂, 35 °C or refluxing MeNO₂ for basic amines. thieme-connect.com |

| O-Nucleophiles | Phenols, primary, secondary, and tertiary alcohols | Cu(OTf)₂, CH₂Cl₂, 35 °C, 4Å molecular sieves. thieme-connect.com |

| S-Nucleophiles | Thiols | Cu(OTf)₂, CH₂Cl₂, 35 °C. thieme-connect.com |

Isomerization Pathways of Oxetane-Carboxylic Acids and Related Compounds

A significant and previously underappreciated aspect of oxetane chemistry is the intrinsic instability of many oxetane-carboxylic acids. acs.orgnih.govchemrxiv.org It has been discovered that these compounds can readily isomerize into novel (hetero)cyclic lactones, sometimes even upon storage at room temperature or with gentle heating. acs.orgnih.gov This isomerization does not typically require an external catalyst. nih.gov

This phenomenon has significant implications for synthetic chemistry, as the instability can dramatically lower reaction yields or lead to unexpected products, especially in reactions requiring heat. nih.govenamine.net For instance, the attempted synthesis of certain oxetane-carboxylic acids can directly yield the isomerized lactone product instead of the desired acid. acs.org However, this innate tendency for isomerization can also be harnessed synthetically to create novel molecules or to simplify the synthesis of known lactones. acs.orgnih.gov

The general pathway involves an intramolecular ring-opening by the carboxylic acid group, leading to the formation of a more stable five- or six-membered lactone.

Table 3: Isomerization of Oxetane-Carboxylic Acids

| Starting Material | Conditions | Product | Significance |

|---|---|---|---|

| Oxetane-3-carboxylic acid | Storage at room temperature or slight heating | γ-Butyrolactone derivative | Demonstrates inherent instability. acs.orgnih.gov |

Metal-Carbene Intermediacy in Oxetane Synthesis

Metal-carbene complexes are powerful intermediates in organic synthesis, enabling a wide range of transformations. numberanalytics.com Their involvement in the synthesis of the oxetane ring system is a notable application. One of the key methods for synthesizing oxetan-3-ones, important precursors for compounds like this compound, relies on the intermediacy of α-oxo gold carbenes. acs.org This reaction involves the gold-catalyzed oxidation of readily available propargylic alcohols and proceeds efficiently without the need for stringent anhydrous or oxygen-free conditions. acs.org

Another approach utilizing carbene chemistry is the O-H insertion reaction. The treatment of α,β-epoxydiazomethyl ketones with a Lewis acid like SnCl₄ can regioselectively open the epoxide to a chlorohydrin, which then undergoes an O-H insertion upon treatment with BF₃·OEt₂ to yield an oxetan-3-one. nih.gov This transformation proceeds via a carbene intermediate that inserts into the hydroxyl group's O-H bond. nih.gov

Table 4: Oxetane Synthesis via Metal-Carbene Intermediates

| Method | Catalyst/Reagent | Precursor | Intermediate | Product |

|---|---|---|---|---|

| Gold-Catalyzed Oxidation | Gold catalyst | Propargylic alcohol | α-Oxo gold carbene acs.org | Oxetan-3-one |

Allylic 1,3-Strain as a Stereocontrol Element

Acyclic stereocontrol is crucial for the synthesis of enantiomerically pure compounds, and allylic 1,3-strain (A¹,³ strain) is a powerful principle for dictating the stereochemical outcome of reactions. github.io This type of strain arises from the steric interaction between substituents on an allylic system, influencing the molecule's reactive conformation. researchgate.net

In the context of oxetane synthesis, A¹,³ strain can be a key stereocontrol element. For example, in the Paternò-Büchi reaction between chiral silyl (B83357) enol ethers and aldehydes to form 3-(silyloxy)oxetanes, the facial diastereoselectivity is governed by the minimization of allylic strain. capes.gov.br The conformation of the starting material that minimizes these steric interactions will preferentially react, leading to a specific diastereomer of the oxetane product. capes.gov.br

This principle is broadly applicable in asymmetric synthesis. For instance, in the hydrogenation of certain cyclohexene (B86901) derivatives, the conformation of a hydroxymethyl side chain, dictated by the minimization of allylic strain, controls the facial selectivity of the reduction, leading to specific carbasugar isomers. nih.gov By strategically placing substituents, chemists can leverage A¹,³ strain to direct the approach of a reagent to one face of a double bond, thereby controlling the formation of new stereocenters. github.ionih.gov This makes it a critical consideration in the design of synthetic routes toward complex chiral molecules containing the oxetane moiety.

Applications in Advanced Organic Synthesis

Chiral Building Block in Complex Molecular Architectures

(1S)-1-(oxetan-3-yl)ethanol serves as an important chiral building block, providing a synthetically accessible source of stereochemistry and a functional handle for further molecular elaboration. Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are overwhelmingly chiral and their interactions with drug molecules require a precise stereochemical match.

The inherent chirality of this compound, stemming from the stereocenter at the carbon bearing the hydroxyl group, makes it an effective synthon for introducing new, well-defined chiral centers into a target molecule. Chiral alcohols are key intermediates for producing compounds with high added value. The stereoselective synthesis of these alcohols is often achieved through methods like the asymmetric catalytic hydrogenation of carbonyl compounds. The this compound molecule provides a pre-defined stereocenter that can direct the stereochemical outcome of subsequent reactions, a fundamental strategy in asymmetric synthesis.

The oxetane (B1205548) motif is a key precursor in the synthesis of chiral γ-amino alcohols, which are valuable building blocks for a wide array of heterocyclic products, including 1,4-oxazepanes and 1,3-oxazinan-2-ones. nih.gov A copper-catalyzed activation of alkyne-functionalized oxetanes with amine pronucleophiles can produce highly functionalized γ-amino alcohols that feature challenging tertiary, tetrasubstituted stereogenic centers. nih.gov This methodology underscores the synthetic potential of oxetane-derived chiral building blocks in creating structurally diverse and complex intermediates for drug discovery and development programs. nih.gov

The strained four-membered ring of oxetane derivatives can be strategically opened to construct other important heterocyclic systems.

1,4-Dioxanes : Oxetan-3-ols can function as 1,2-bis-electrophiles in reactions with 1,2-diols. acs.org Under Brønsted acid catalysis, this annulation reaction forms 1,4-dioxanes in high yields with significant regio- and diastereoselectivity. acs.org This method allows for the generation of diverse mono- and bicyclic dioxanes, including spirocyclic systems, which are important motifs in medicinal chemistry due to their prevalence in bioactive compounds. acs.org

Azetidines : Azetidines, another class of four-membered heterocycles, are important in drug discovery. researchgate.net While not a direct conversion from this compound, the related chemistry of small, strained rings is relevant. Syntheses of azetidines often involve intramolecular cyclization of amino alcohols or ring expansion of aziridines. organic-chemistry.org For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared in enantiomerically pure form from β-amino alcohols. organic-chemistry.org

Pyrrolidines : Chiral pyrrolidines, core structures in many pharmaceuticals and alkaloids, can be synthesized through the asymmetric desymmetrization of oxetanes. organic-chemistry.org This approach allows for the construction of pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position. organic-chemistry.org Two effective protocols involve either using a tert-butylsulfinamide chiral auxiliary with an indium triflate catalyst or a chiral phosphoric acid catalyst, both providing high stereocontrol. organic-chemistry.org

Oxetane-3-one, a close derivative of this compound, is a versatile precursor for synthesizing other key oxetane building blocks. researchgate.netnih.gov

3-Aminooxetanes : These compounds can be prepared from oxetan-3-ones and have significant medicinal utility. nih.gov Aryl oxetane amines are particularly interesting as potential bioisosteres for benzamides, a very common pharmacophore, but their synthesis has been challenging. nih.gov A novel defluorosulfonylation reaction of sulfonyl fluorides provides an alternative pathway to form amino-oxetanes, proceeding through a planar oxetane carbocation intermediate that can be trapped by various amines. nih.gov

Oxetane-3-carboxylic Acids : These acids are valuable intermediates. google.comgoogle.com One synthetic route involves the oxidation of 3-hydroxymethyl-oxetanes using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.com It is important to note that many oxetane-carboxylic acids can be unstable, sometimes isomerizing into lactones upon storage at room temperature or with gentle heating. acs.orgnih.gov However, this reactivity can also be harnessed synthetically to prepare novel lactone structures. acs.orgnih.gov

Strategic Use in Scaffold Design and Chemical Space Exploration

The oxetane ring has emerged as a valuable scaffold in medicinal chemistry, not just as a passive carrier of functionality but as an active modulator of a molecule's properties. It provides a low molecular weight, polar, and three-dimensional motif that can be used to explore new chemical space and optimize drug candidates. acs.org

One of the most impactful applications of the oxetane motif is its use as a non-classical isostere for common functional groups, particularly the gem-dimethyl and carbonyl groups. researchgate.netacs.orgkara5.live This strategy allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, without drastically altering its shape or biological activity. nih.govnih.gov

gem-Dimethyl Group Replacement : Replacing a gem-dimethyl group with an oxetane ring can block metabolically weak C-H spots while avoiding the significant increase in lipophilicity associated with the isopropyl group. acs.org This substitution typically enhances aqueous solubility and can improve metabolic stability. researchgate.netnih.gov

Carbonyl Group Replacement : The oxetane ring serves as a metabolically stable isostere of the carbonyl moiety. acs.orgchigroup.site The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. nih.govchigroup.site This replacement is advantageous because carbonyl groups can be susceptible to enzymatic modification and can lead to the epimerization of adjacent stereocenters. chigroup.site Oxetanes have been successfully used as isosteres for ketones, esters, and amides. nih.gov Furthermore, oxetan-3-ol (B104164) has been investigated as a promising bioisostere for the carboxylic acid functional group. nih.gov

The following table summarizes the comparative effects of replacing gem-dimethyl and carbonyl groups with an oxetane moiety on key molecular properties.

| Original Group | Isosteric Replacement | Impact on Aqueous Solubility | Impact on Lipophilicity (LogD/LogP) | Impact on Metabolic Stability | Hydrogen Bond Acceptor Capability |

|---|---|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Generally Increased researchgate.netnih.gov | Generally Decreased nih.govbaranlab.org | Often Improved acs.orgnih.govchigroup.site | Adds H-bond acceptor |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Context Dependent cambridgemedchemconsulting.com | Generally Decreased (more hydrophilic) chigroup.sitecambridgemedchemconsulting.com | Improved (resists enzymatic modification) chigroup.site | Comparable nih.govchigroup.site |

Influence on Molecular Properties Relevant to Synthetic Tractability

Solubility: A primary advantage of incorporating an oxetane ring is the notable improvement in aqueous solubility. nih.govacs.orgresearchgate.netresearchgate.net This is attributed to the polarity of the ether oxygen within the strained four-membered ring, which can act as a hydrogen bond acceptor. acs.org The replacement of more lipophilic groups, such as a gem-dimethyl group, with an oxetane can lead to a substantial increase in solubility, in some cases by a factor of over 4000, without a significant increase in molecular weight. researchgate.netresearchgate.net For instance, in a study on EZH2 inhibitors, the substitution of a dimethylisoxazole group with a methoxymethyl-oxetane resulted in a lead compound with drastically improved solubility. nih.govacs.org This enhancement in solubility is a key factor in improving the synthetic tractability of intermediates, facilitating purification and handling during multi-step syntheses.

Metabolic Stability: The oxetane moiety can also confer increased metabolic stability to synthetic intermediates and drug candidates. nih.govacs.orgresearchgate.netresearchgate.netnih.govscirp.org By blocking metabolically labile C-H bonds, the oxetane ring can prevent or reduce metabolism by cytochrome P450 enzymes. nih.govscirp.org This is particularly advantageous when replacing groups like gem-dimethyl, which are susceptible to oxidative metabolism. nih.gov In the development of MMP-13 inhibitors, the replacement of a methyl group with an oxetane unit led to derivatives with significantly improved metabolic stability. nih.gov Furthermore, the introduction of an oxetane can shift the metabolic pathway away from CYP450-mediated routes, potentially reducing drug-drug interactions. scirp.org Some studies have shown that oxetane rings can be hydrolyzed by microsomal epoxide hydrolase, representing a non-oxidative metabolic pathway. scirp.org

The following table summarizes the impact of oxetane incorporation on key molecular properties of synthetic intermediates:

| Molecular Property | Influence of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | Introduction of a polar ether oxygen, which acts as a hydrogen bond acceptor, and increased three-dimensionality. nih.govacs.org |

| Metabolic Stability | Generally Increased | Blocks metabolically susceptible C-H bonds from oxidative metabolism by CYP450 enzymes. nih.govscirp.org |

| Lipophilicity (LogD) | Generally Decreased | The polar nature of the oxetane ring reduces overall lipophilicity compared to hydrocarbon analogues. nih.govacs.org |

| Basicity of Proximal Amines (pKaH) | Decreased | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amino groups. nih.gov |

Integration into Peptidomimetic Structures

The inherent limitations of peptide-based therapeutics, such as susceptibility to enzymatic degradation, have driven the development of peptidomimetics. The integration of oxetane-containing building blocks, including derivatives of this compound, represents a novel strategy in this field. nih.gov Specifically, 3-aminooxetanes have been utilized as non-hydrolyzable surrogates for the amide bond in peptides, creating what are known as oxetanyl peptides. acs.orgnih.gov

This approach involves replacing the scissile amide bond with a stable oxetanylamine fragment. nih.gov A key advantage of this modification is the retention of the hydrogen-bond donor/acceptor pattern found in the native peptide backbone. nih.gov This mimicry allows the oxetanyl peptide to potentially engage in similar non-covalent interactions with biological targets as the original peptide, while exhibiting enhanced stability against enzymatic cleavage by proteases. acs.orgnih.gov

The synthesis of these pseudo-dipeptides is amenable to standard peptide coupling techniques, allowing for the incorporation of a variety of amino acid side chains. nih.gov The resulting oxetanyl-containing peptidomimetic structures have been shown to be stable under a range of chemical conditions, including acidic, basic, reductive, and oxidative environments. nih.gov

The following table outlines the key features of integrating oxetane units into peptidomimetic structures:

| Feature | Description |

| Structural Mimicry | The oxetanylamine linkage serves as a bioisostere of the peptide amide bond. nih.gov |

| Enzymatic Stability | The non-amide linkage confers resistance to cleavage by proteases and peptidases. acs.orgnih.gov |

| Hydrogen Bonding | The H-bond donor/acceptor pattern of the native peptide is preserved. nih.gov |

| Synthetic Accessibility | Can be incorporated into peptide chains using established synthetic methodologies. nih.gov |

Role in Mechanistic Chemical Biology Investigations as Molecular Probes

While direct applications of this compound as a molecular probe are not extensively documented, the foundational oxetane scaffold is increasingly recognized for its utility in constructing such tools for chemical biology. mdpi.com Molecular probes are essential for elucidating the mode of action of bioactive small molecules and identifying their cellular targets. mdpi.com The unique physicochemical properties imparted by the oxetane ring make it an attractive component in the design of these probes.

The incorporation of an oxetane moiety can be used to fine-tune the properties of a known bioactive molecule to create a more effective chemical probe. For example, improving the solubility and metabolic stability of a parent compound can enhance its utility in cellular and in vivo studies. acs.org Furthermore, the defined three-dimensional structure of the oxetane can be exploited to control the spatial orientation of reporter groups or reactive moieties within the probe.

In the context of target identification, a common strategy is photo-affinity labeling, where a probe is designed to covalently crosslink to its biological target upon photoactivation. mdpi.com An oxetane-containing scaffold could be derivatized with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry). The oxetane's influence on properties like solubility and cell permeability would be critical for the probe's effectiveness in a complex biological system. mdpi.com

The table below summarizes the potential roles of oxetane-containing structures in the design of molecular probes for chemical biology:

| Application in Probe Design | Rationale for Using Oxetane Moiety |

| Improving Physicochemical Properties | Enhances solubility and metabolic stability, which are crucial for probe performance in biological assays. acs.orgacs.org |

| Scaffold for Functional Groups | Provides a rigid, three-dimensional framework for the precise positioning of photoreactive groups and reporter tags. nih.govacs.org |

| Modulating Target Engagement | The oxetane can serve as a conformational lock, potentially improving binding affinity and selectivity for the target protein. acs.org |

| Negative Controls | Structurally similar but inactive analogues, crucial for validating probe specificity, can be synthesized by modifying the oxetane or its substituents. mdpi.com |

Computational and Theoretical Investigations

Conformational Analysis and Ring Strain Energy Calculations of Oxetanes

The four-membered oxetane (B1205548) ring is a strained cyclic ether that exhibits unique structural properties. Unlike the planar cyclobutane myth that was later debunked, early electron diffraction studies suggested that the oxetane ring is essentially planar but possesses a "puckering" vibration illinois.edu. Later X-ray analysis confirmed a slight puckering, with an angle of 8.7° at 140 K beilstein-journals.orgnih.gov. This puckering is less pronounced than in cyclobutane (approx. 30°) due to reduced gauche interactions resulting from the replacement of a methylene (B1212753) unit with an oxygen atom beilstein-journals.orgnih.gov.

The introduction of substituents onto the oxetane ring, particularly at the 3-position, can increase these unfavorable eclipsing interactions, leading to a more puckered conformation acs.orgutexas.edu. For (1S)-1-(oxetan-3-yl)ethanol, the presence of the ethanol group at the C3 position is expected to influence the ring's puckering to minimize steric hindrance. Computational studies on other natural products have shown that the oxetane ring can act as a "conformational lock," rigidifying the molecular structure illinois.eduacs.org.

The primary reason for the oxetane ring's reactivity is its significant ring strain. The endocyclic bond angles deviate substantially from the ideal tetrahedral angle of 109.5°. X-ray data for unsubstituted oxetane show bond angles of 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C) acs.org. This angular distortion contributes to a large ring strain energy, calculated to be approximately 25.5 kcal/mol (or 107 kJ/mol), which is comparable to that of an epoxide (oxirane) and significantly higher than that of tetrahydrofuran (B95107) (THF) beilstein-journals.orgnih.govutexas.edu. This high strain energy is a thermodynamic driving force for ring-opening reactions beilstein-journals.orgnih.gov.

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane (Epoxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of oxetanes. These calculations can map out potential energy surfaces, identify intermediates, and determine the energy barriers associated with transition states, thereby clarifying reaction pathways.

Transition State Analysis: In a study on the ring-opening copolymerization of oxetanes, DFT calculations were used to assess the energy barriers for different potential transition states (TS) researchgate.net. By comparing three scenarios for the nucleophilic attack on the oxetane ring, researchers identified the most favorable pathway. The calculations revealed that the energy barrier for one route (TS1) was significantly lower than the others, indicating it as the predominant reaction mechanism researchgate.net.

| Transition State Model | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| TS1 | Oxetane coordinated to BEt₃, thiocarboxylate coordinated to K⁺ | 13.7 |

| TS2 | Oxetane and thiocarboxylate coordinated to two different BEt₃ molecules | 22.2 |

| TS3 | An alternative coordination scenario | 27.7 |

Carbocation and Radical Intermediates: Quantum chemical calculations have also been employed to understand photochemical reactions of oxetanes. For instance, in the photocycloreversion (a retro-Paternò–Büchi reaction), calculations helped elucidate whether the reaction proceeds via an initial C-O or C-C bond scission nih.gov. The mechanism was found to depend on the excited state, with the first excited singlet state (S1) favoring C-O scission and the first excited triplet state (T1) favoring C-C scission nih.gov. Similarly, DFT calculations have been used to study the ring expansion of oxetanes, suggesting that the reaction proceeds through a diradical pathway after the formation of an ylide intermediate rsc.org.

For reactions involving this compound, these computational methods could be used to predict its behavior under various conditions, such as acid-catalyzed ring-opening, which would likely proceed through a carbocation-like transition state.

Molecular Dynamic (MD) Simulations in Biocatalytic Oxetane Transformations

Biocatalysis offers a highly selective and efficient route for the synthesis and transformation of chiral molecules like oxetanes researchgate.netdoaj.org. Molecular Dynamics (MD) simulations are a key computational tool for understanding how these enzymes function at a molecular level, providing insights into enzyme-substrate interactions, conformational changes, and the role of active site residues nih.gov.

In a notable example, MD simulations were used to study a halohydrin dehalogenase (HheD8) that was engineered for the enantioselective formation and ring-opening of oxetanes researchgate.net. The simulations provided a dynamic model of how the oxetane substrate, (R)-1b, binds within the active site of both the wild-type (WT) enzyme and an improved mutant. By tracking the distances between the oxetane's oxygen atom and key catalytic residues (S117 and Y130), the simulations revealed crucial hydrogen bonding interactions that stabilize the substrate in a productive orientation for catalysis researchgate.net. These computational insights helped explain the enhanced activity of the engineered enzyme and can guide further rational protein design nih.govresearchgate.net.

| Enzyme-Substrate System | Key Interaction Monitored | Simulation Finding |

|---|---|---|

| HheD8-WT / (R)-1b | Distance fluctuation between oxetane-O and S117-O / Y130-O | Identified key hydrogen bonding interactions in the active site. |

| HheD8-M3 / (R)-1b | Distance fluctuation between oxetane-O and S117-O / Y130-O | Showed altered substrate positioning and dynamics in the mutant enzyme, correlating with improved activity. |

Prediction and Rationalization of Stereochemical Outcomes

Computational chemistry is instrumental in predicting and explaining the stereoselectivity of chemical reactions. For reactions involving the formation or transformation of chiral oxetanes, theoretical calculations can rationalize why one stereoisomer is formed preferentially over another.

One of the classic methods for oxetane synthesis is the Paternò-Büchi reaction, a [2+2] photocycloaddition. The stereochemical outcome of this reaction can be highly dependent on the reaction conditions. Mechanistic and computational studies have shown that by selecting the irradiation wavelength, it is possible to favor different reactive intermediates, such as an exciplex versus an electron-donor-acceptor (EDA) complex nih.gov. These different intermediates have distinct spatial arrangements, leading to the preferential formation of different diastereomers (e.g., endo vs. exo). For example, in the reaction of an indole with benzil, direct excitation at 370 nm favors an exciplex mechanism and yields the endo product, while irradiation at longer wavelengths (405 or 456 nm) promotes the EDA complex pathway, increasing the yield of the exo product nih.gov.

| Irradiation Wavelength | Concentration | Proposed Dominant Pathway | Diastereomeric Ratio (exo:endo) |

|---|---|---|---|

| 370 nm | 0.01 M | Exciplex | <1: >99 |

| 405 nm | 0.01 M | Mixed / EDA | 64:36 |

| 456 nm | 0.01 M | EDA Complex | 77:23 |

| 370 nm | 0.1 M | EDA Complex (favored at high conc.) | 93:7 |

Furthermore, quantum chemical calculations have corroborated experimental findings in kinetic resolutions, where a chiral catalyst selectively reacts with one enantiomer of a racemic mixture. Calculations can model the catalyst-substrate complex, revealing that interactions like two-point hydrogen bonding are responsible for the recognition and preferential reaction of one enantiomer nih.gov. This combination of experimental and computational work is crucial for developing new stereoselective synthetic methods for chiral compounds like this compound.

Future Research Directions and Emerging Challenges in 1s 1 Oxetan 3 Yl Ethanol Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

A significant challenge in the synthesis of substituted oxetanes, such as (1S)-1-(oxetan-3-yl)ethanol, is the precise control of stereochemistry. While methods like the Williamson etherification are common, achieving high levels of enantioselectivity and diastereoselectivity often requires innovative approaches. acs.orgbeilstein-journals.org

Future research will likely focus on advancing catalytic asymmetric methods that can generate specific stereoisomers from simple precursors. For instance, the development of enantioselective Paternò–Büchi reactions, which involve the [2+2] cycloaddition of carbonyls and olefins, is a promising avenue. nih.govbeilstein-journals.org A notable advancement is the use of a novel hydrogen-bonding chiral iridium photocatalyst that controls the stereochemical outcome of the reaction, delivering oxetane (B1205548) products in excellent enantiomeric excess. beilstein-journals.org

Another area of intense investigation is the catalytic asymmetric synthesis from acyclic precursors. Mikami and coworkers developed a method using a chiral Cu(II) complex for the formal [2+2] cycloaddition between silyl (B83357) enol ethers and trifluoropyruvate, achieving high yields, diastereomeric ratios, and enantioselectivities. beilstein-journals.org Similarly, iridium-catalyzed methodologies have been developed for the anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides, enabling the synthesis of oxetanes bearing challenging all-carbon quaternary stereocenters. nih.gov These methods often involve the in-situ formation of a chiral catalyst that directs the stereochemical course of the cyclization. acs.org

Table 1: Examples of Catalytic Asymmetric Methods in Oxetane Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Iridium Photocatalyst | Paternò–Büchi Reaction | Controls stereochemistry via a rebound triplet mechanism; excellent enantiomeric excess. | beilstein-journals.org |

| Chiral Cu(II) Complex | Formal [2+2] Cycloaddition | Reacts silyl enol ethers and trifluoropyruvate with high cis/trans ratios and enantioselectivity. | beilstein-journals.org |

| Iridium-tol-BINAP Complex | Reductive Coupling | Couples oxetanones with allylic acetates to form enantiomerically enriched oxetanols. | nih.gov |

Continued exploration in this area will involve designing new catalyst systems that are more efficient, selective, and applicable to a broader range of substrates, thereby facilitating the synthesis of complex, stereochemically-defined oxetane-containing molecules.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The ring strain inherent in oxetanes makes them susceptible to ring-opening reactions, a feature that has been widely exploited in synthesis. acs.org However, future research is increasingly directed toward discovering and harnessing more unusual and unprecedented transformations that go beyond simple nucleophilic ring-opening.

One emerging area involves the use of "strain-heightened" oxetanes, such as 2-methyleneoxetanes or spiro-cyclopropyl oxetanes. nih.gov These modifications increase the inherent strain and open up novel reaction pathways. For example, 2-methyleneoxetanes can be converted into homopropargyl alcohols or undergo a silicon-accelerated isomerization/electrocyclic ring-opening, transformations not accessible to simple oxetanes. nih.gov

Another innovative approach treats oxetanols as 1,2-bis-electrophiles. In the presence of a Brønsted acid catalyst, 3-aryloxetan-3-ols can react with 1,2-diols in an annulation reaction to form functionalized 1,4-dioxanes. nih.gov This method capitalizes on the formation of an oxetane carbocation, which then undergoes reaction and intramolecular ring-opening. nih.gov This strategy transforms a simple oxetane derivative into a more complex heterocyclic system, showcasing the potential for new synthetic disconnections.

Researchers are also exploring photochemical reactions and radical-mediated processes. nih.govthieme-connect.com Photoredox catalysis, for example, can initiate the formation of a radical at the γ-position of an alcohol, which then adds to an olefin. Subsequent steps lead to the formation of an oxetane precursor, demonstrating a novel approach to constructing the four-membered ring. thieme-connect.com These methods highlight a shift from traditional ionic pathways to radical-based strategies, expanding the toolbox for oxetane synthesis and functionalization.

Design of New Chiral Auxiliaries and Catalysts for Oxetane Synthesis

The development of new, highly effective chiral auxiliaries and catalysts is central to advancing the stereoselective synthesis of oxetanes. researchgate.net While early examples relied on chiral reducing agents or stoichiometric chiral auxiliaries derived from natural products like sugars, the future lies in the development of more efficient and versatile catalytic systems. acs.org

Current research focuses on several classes of catalysts:

Chiral Metal Complexes: Transition metals such as iridium, copper, and gold are at the forefront of catalyst design. nih.govbeilstein-journals.orgorganic-chemistry.org For instance, axially chiral chelating phosphine (B1218219) ligands like tol-BINAP and SEGPHOS, when complexed with iridium, have proven effective in the enantioselective reductive coupling of ketones to form chiral oxetanols. nih.gov Similarly, chiral Cu(II) complexes have been successfully employed in asymmetric [2+2] cycloadditions. beilstein-journals.org

Photocatalysts: The rise of photoredox catalysis has introduced new possibilities. Chiral iridium-based photocatalysts have been designed to control the stereochemistry in Paternò–Büchi reactions, demonstrating that light-mediated processes can be rendered highly enantioselective. beilstein-journals.org

Organocatalysts: Bifunctional acid-base catalysts, such as those based on a cinchona alkaloid scaffold, are being explored for reactions like enantioselective Michael additions to form substituted cyclobutanes, a strategy that could be adapted for oxetane synthesis. rsc.org

Biocatalysts: Engineered enzymes, such as halohydrin dehalogenases, represent a burgeoning field in oxetane synthesis. These biocatalysts can offer exceptional efficiency and enantioselectivity for both the formation and ring-opening of oxetanes under mild, environmentally friendly conditions. researchgate.net

The design of these catalysts often involves a detailed mechanistic understanding to optimize ligand-substrate interactions and control stereoselectivity. Future efforts will aim to create catalysts that are not only highly selective but also robust, reusable, and capable of functioning under practical, sustainable conditions.

Integration of Sustainable and Green Chemistry Principles in Oxetane Production

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. yale.eduepa.gov The synthesis of oxetanes is no exception, and future research will prioritize the development of more sustainable and environmentally benign production methods. This involves adhering to several of the 12 Principles of Green Chemistry. sigmaaldrich.comacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones, as it minimizes waste. yale.eduacs.org Many modern oxetane syntheses are moving away from stoichiometric reagents (e.g., traditional Williamson etherification requiring a full equivalent of base) towards catalytic cycles using metals, enzymes, or organocatalysts. researchgate.netbeilstein-journals.org

Energy Efficiency: A key goal is to conduct reactions at ambient temperature and pressure to reduce energy consumption. yale.eduepa.gov Photochemical and photoredox-catalyzed reactions that utilize visible light as an energy source are prime examples of this principle in action. rsc.orgacs.org These methods often proceed under very mild conditions, avoiding the need for high temperatures. researchgate.netacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. yale.eduacs.org [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, are inherently atom-economical as they combine two molecules to form the product without generating byproducts. nih.govbeilstein-journals.org

Reducing Derivatives: Green chemistry encourages avoiding unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. yale.edusigmaaldrich.com The development of one-pot syntheses or direct C-H functionalization methods to build the oxetane ring aligns with this principle by streamlining synthetic sequences. organic-chemistry.orgacs.orgnih.gov For example, a gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols avoids the need for hazardous diazo ketone precursors. organic-chemistry.orgnih.gov

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. yale.edu

By integrating these principles, the next generation of synthetic routes to this compound and other oxetane derivatives will be not only more efficient and selective but also significantly more sustainable.

Q & A

Q. What strategies stabilize the oxetane ring during functionalization reactions?

- Methodology : Avoiding strong acids/bases prevents ring-opening. Mild conditions (e.g., Pd-catalyzed cross-coupling or enzymatic acylation) preserve the oxetane. Computational studies (DFT) predict ring strain and guide reagent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.